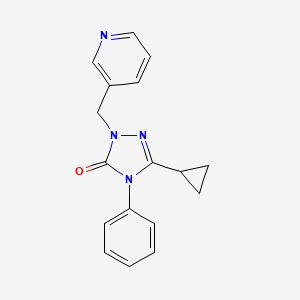
3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CP-1, and it belongs to the family of triazolone derivatives. CP-1 has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Application in Anticonvulsant and CNS Activities
Triazolo-pyridine derivatives, including compounds like 3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one, exhibit significant anticonvulsant and central nervous system (CNS) activities. These compounds are useful in treating diseases of the CNS, including depression, and can be used as antidepressants, antiemetics, anorectics, and antipsychotics (Habernickel, 2001).
Antimicrobial Properties
A study conducted on a series of new triazolo[4,3-a]pyridines synthesized through iodine(III)-mediated oxidative approach revealed these compounds as potent antimicrobial agents. The antimicrobial activity of these compounds suggests their application in developing new treatments against bacterial and fungal infections (Prakash et al., 2011).
Homogeneous Catalysis
Triazolylidenes with a pyridine donor, similar to the structure of the compound , are being used in the synthesis of various metal complexes for homogeneous catalysis. These ligands have shown remarkable reactivity in transfer hydrogenation of carbonyl groups, demonstrating their potential in catalytic applications (Bolje et al., 2015).
Asymmetric Catalytic Cyclopropanation
Compounds structurally similar to 3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one have been used in asymmetric catalytic cyclopropanation. This process is critical in organic synthesis, especially in creating cyclopropane rings found in various natural products and biologically active compounds (Nishiyama et al., 1995).
Propiedades
IUPAC Name |
5-cyclopropyl-4-phenyl-2-(pyridin-3-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17-20(12-13-5-4-10-18-11-13)19-16(14-8-9-14)21(17)15-6-2-1-3-7-15/h1-7,10-11,14H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHGXRZVVQELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2826698.png)
![Methyl 3-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2826700.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2826703.png)
![1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826706.png)
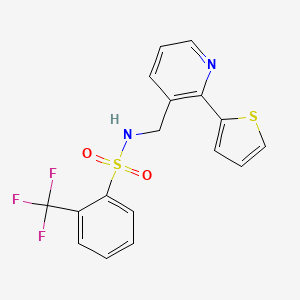
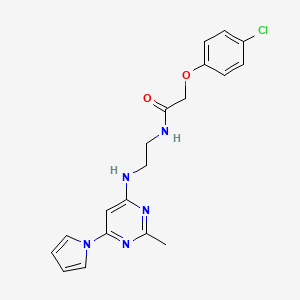
![2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2826709.png)
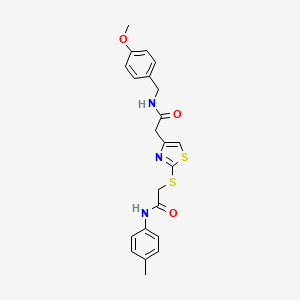
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2826713.png)
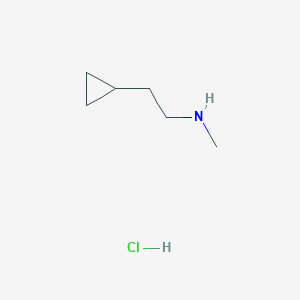

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2826719.png)